molecular formula C9H10N4O2S B5509393 1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide

1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide

Cat. No. B5509393
M. Wt: 238.27 g/mol
InChI Key: GEUGHNMRMYUANA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to 1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide, often involves regioselective reactions and the use of specific sulfonamidation techniques. For instance, the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole through a sulfonamidation reaction highlights the methodological approaches employed in the synthesis of such compounds, emphasizing the importance of selectivity, yield, and operational simplicity in these processes (Salinas-Torres et al., 2022).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for understanding their biological activity and chemical behavior. Studies involving X-ray crystallography and spectroscopic methods (FT-IR, UV-Vis, NMR) are instrumental in determining the configuration and conformation of these molecules, which directly impacts their reactivity and interaction with biological targets. For example, quantum mechanical calculations and spectroscopic investigations provide detailed insights into the molecular structure, including bond lengths, angles, and electronic properties, facilitating a deeper understanding of their chemical nature and potential applications (Govindasamy & Gunasekaran, 2015).

Scientific Research Applications

Environmental Monitoring and Effects

  • Polyfluoroalkyl Chemicals (PFCs) Exposure : Studies have documented widespread exposure to PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), across the general U.S. population. Changes in manufacturing practices have affected exposure levels, emphasizing the importance of monitoring environmental contaminants and their potential impact on public health (Calafat et al., 2007).

  • Indoor Air and Dust Contamination : Research on indoor air and dust has highlighted the presence of perfluorinated alkyl sulfonamides (PFASs), indicating indoor environments as significant sources of exposure to these compounds. This underscores the need for understanding the behavior of sulfonamides in indoor environments and their implications for human exposure (Shoeib et al., 2005).

Pharmacokinetics and Drug Safety

  • Nonlinear Pharmacokinetics : A study on CI-912, a compound with a sulfonamide group, in epileptic patients demonstrated nonlinear pharmacokinetics, which is crucial for optimizing dosing regimens and ensuring drug safety and efficacy (Wagner et al., 1984).

  • Sulfonamide Hypersensitivity Reactions : Research has indicated a significant association between slow acetylator phenotype and sulfonamide hypersensitivity reactions. This finding is essential for assessing patient risk factors and managing adverse drug reactions (Rieder et al., 1991).

Safety and Hazards

The safety of 1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide and similar compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for research on 1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide could include further investigation of its potential anticancer activities and its mechanism of action. Additionally, more studies could be conducted to understand its safety profile and potential side effects .

properties

IUPAC Name

1-phenyl-N-(1,2,4-triazol-4-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c14-16(15,12-13-7-10-11-8-13)6-9-4-2-1-3-5-9/h1-5,7-8,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUGHNMRMYUANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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